

Benchmarking the performance of novel polymers against commercial polyimides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
Cat. No.:	B1329858

[Get Quote](#)

Performance Benchmark: Novel Polymers vs. Commercial Polyimides

This guide provides a comparative analysis of the performance of select novel polymers against established commercial polyimides, Kapton® and Ultem®. The data presented is intended for researchers, scientists, and professionals in drug development and other advanced fields who require materials with exceptional thermal, mechanical, and electrical properties. This document summarizes key performance indicators in structured tables, details the experimental protocols for data acquisition, and provides a visual representation of the material characterization workflow.

Comparative Performance Data

The following tables summarize the key thermal, mechanical, and electrical properties of the selected novel polymers and commercial polyimides. Direct comparison is facilitated by organizing the data by property.

Table 1: Thermal Properties

Material	Glass Transition Temperature (Tg) (°C)	Decomposition Temperature (Td) (°C)	Continuous Use Temperature (°C)
Novel Polymers			
Bio-based Copolyester (PCITN)	150[1]	> 400	Not Reported
Polymer/Halloysite Composite	No distinct Tg observed[2]	Increased stability over base polymer	Not Reported
PVA-based Aerogel	Not Reported	> 300	Not Reported
Commercial Polyimides			
Kapton® HN	360 - 410	> 500[3]	-269 to 400[4][5]
Ultem® 1000	217[4][6]	> 400	170[7]

Table 2: Mechanical Properties

Material	Tensile Strength (MPa)	Tensile Modulus (GPa)	Elongation at Break (%)
Novel Polymers			
Bio-based Copolyester (PCITN)	> 100 (stretched film) [1]	~3-4	Not Reported
Polymer/Halloysite Composite	Significantly enhanced over base polymer	Significantly enhanced over base polymer	Not Reported
PVA-based Aerogel	Not a primary reported metric	Not a primary reported metric	Not a primary reported metric
Commercial Polyimides			
Kapton® HN	172 - 231	2.5 - 3.1	72
Ultem® 1000	105[8]	3.2[8]	60[8]

Table 3: Electrical Properties

Material	Dielectric Constant (at 1 kHz)	Dissipation Factor (at 1 kHz)	Dielectric Strength (kV/mm)
Novel Polymers			
Bio-based Copolyester (PCITN)	Not Reported	Not Reported	Not Reported
Polymer/Halloysite Composite	Not Reported	Not Reported	Not Reported
PVA-based Aerogel	Not Reported	Not Reported	Not Reported
Commercial Polyimides			
Kapton® HN	3.4[3]	0.002	150 - 300[3]
Ultem® 1000	3.15[9]	0.0013[9]	32.7[9]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key experiments cited.

Thermal Analysis

2.1.1. Thermogravimetric Analysis (TGA)

- Purpose: To determine the thermal stability and decomposition temperature of the polymer.
- Standard: Based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[2][4][6][10][11]
- Methodology:
 - A small sample of the polymer (5-10 mg) is placed in a high-precision balance within a furnace.

- The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air).
- The weight of the sample is continuously monitored as a function of temperature.
- The decomposition temperature (Td) is determined as the temperature at which a significant weight loss begins.

2.1.2. Differential Scanning Calorimetry (DSC)

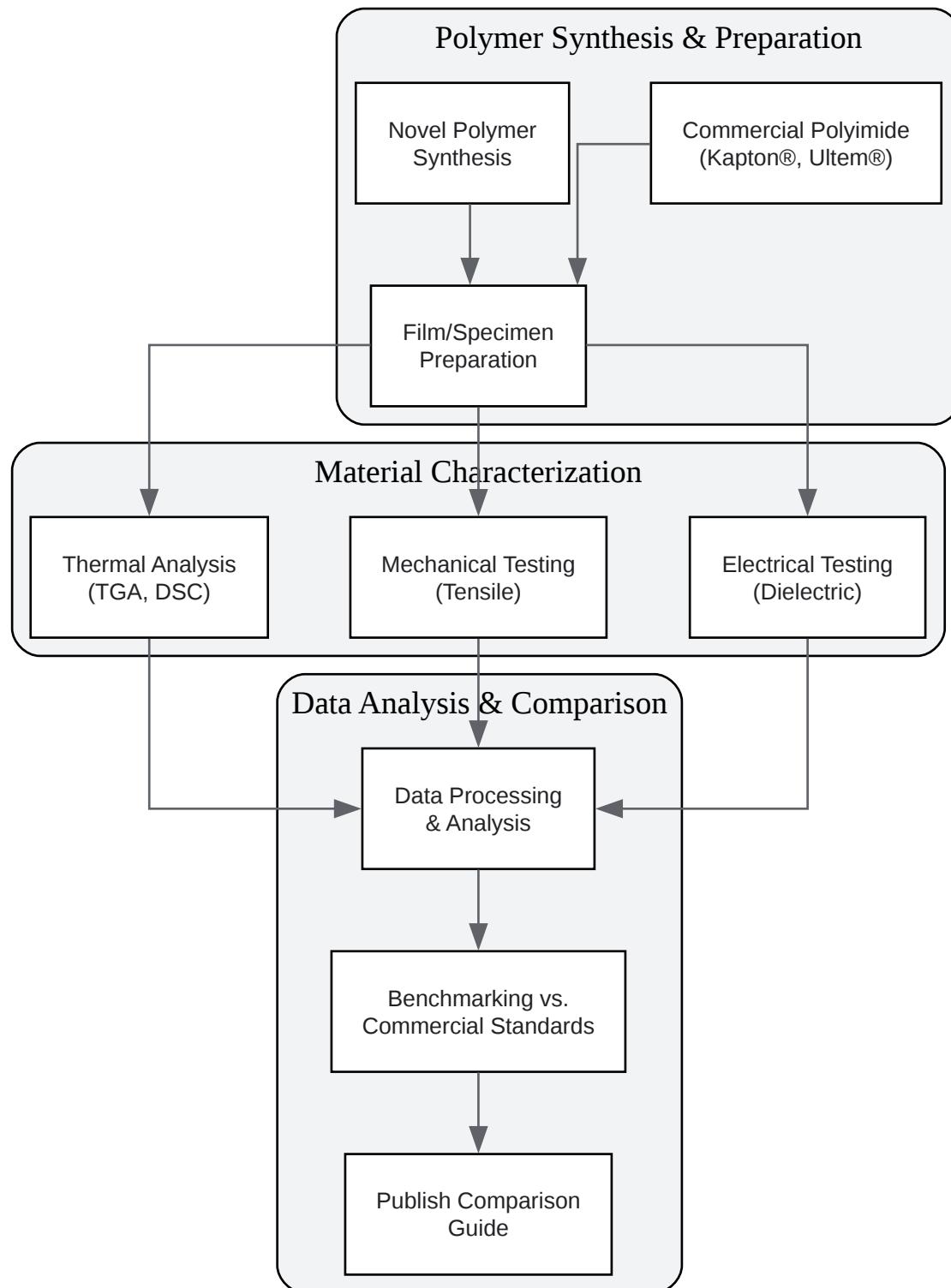
- Purpose: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
- Standard: Based on ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[\[1\]](#) [\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Methodology:
 - A small, encapsulated sample of the polymer (5-10 mg) and an empty reference pan are placed in the DSC cell.
 - The cell is heated at a controlled rate (e.g., 10 °C/min).
 - The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
 - The glass transition is observed as a step change in the heat flow curve.

Mechanical Analysis

2.2.1. Tensile Testing

- Purpose: To determine the tensile strength, tensile modulus, and elongation at break of the polymer film.
- Standard: Based on ASTM D882, "Standard Test Method for Tensile Properties of Thin Plastic Sheeting".[\[7\]](#)[\[8\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Methodology:
 - A thin film specimen with a defined width and thickness is clamped into the grips of a universal testing machine.
 - The specimen is pulled at a constant rate of extension until it fractures.
 - The force required to stretch the film and the corresponding elongation are continuously recorded.
 - Tensile strength is calculated as the maximum stress the material can withstand.
 - Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.
 - Elongation at break is the percentage increase in length at the point of fracture.


Electrical Analysis

2.3.1. Dielectric Constant and Dissipation Factor

- Purpose: To evaluate the insulating properties of the polymer.
- Standard: Based on ASTM D150, "Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation".[\[9\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Methodology:
 - A thin film specimen is placed between two electrodes, forming a capacitor.
 - The capacitance of this setup is measured at a specific frequency (e.g., 1 kHz).
 - The dielectric constant is calculated as the ratio of the capacitance with the polymer to the capacitance with a vacuum (or air) between the electrodes.
 - The dissipation factor, which represents the energy loss within the material, is also measured by the instrument.

Visualized Workflow

The following diagram illustrates the general workflow for characterizing the performance of a novel polymer and benchmarking it against commercial standards.

[Click to download full resolution via product page](#)

Caption: Workflow for polymer performance benchmarking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. mdpi.com [mdpi.com]
- 4. kalite.com [kalite.com]
- 5. infinitalab.com [infinitalab.com]
- 6. infinitalab.com [infinitalab.com]
- 7. store.astm.org [store.astm.org]
- 8. micomlab.com [micomlab.com]
- 9. infinitalab.com [infinitalab.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. wmtr.com [wmtr.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. atslab.com [atslab.com]
- 15. scribd.com [scribd.com]
- 16. globalplasticsheeting.com [globalplasticsheeting.com]
- 17. testresources.net [testresources.net]
- 18. wewontech.com [wewontech.com]
- 19. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon
[lucideon.com]

- 20. [matestlabs.com](#) [matestlabs.com]
- 21. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [[intertek.com](#)]
- 22. [file.yizimg.com](#) [file.yizimg.com]
- To cite this document: BenchChem. [Benchmarking the performance of novel polymers against commercial polyimides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329858#benchmarking-the-performance-of-novel-polymers-against-commercial-polyimides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com